Glycerol triisopalmitate

CAS No.: 68957-79-9

Cat. No.: VC3878016

Molecular Formula: C51H98O6

Molecular Weight: 807.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68957-79-9 |

|---|---|

| Molecular Formula | C51H98O6 |

| Molecular Weight | 807.3 g/mol |

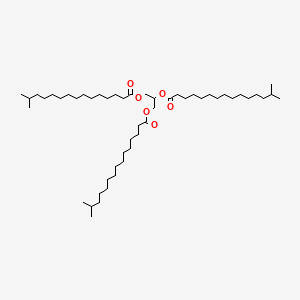

| IUPAC Name | 2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate |

| Standard InChI | InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 |

| Standard InChI Key | FUTGDWNFCMWSJT-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

| Canonical SMILES | CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Introduction

Chemical Identity and Structural Characteristics of Glycerol Triisopalmitate

Glycerol triisopalmitate, systematically named 1,2,3-tris(14-methylpentadecanoyloxy)propane, is a triester formed through the esterification of glycerol with three molecules of isopalmitic acid (14-methylpentadecanoic acid). The branched configuration of isopalmitic acid introduces steric hindrance, reducing molecular packing density and conferring lower melting points compared to linear triglycerides like tripalmitin .

Molecular Architecture

The compound’s structure comprises a glycerol backbone with each hydroxyl group esterified to an isopalmitic acid chain. Key structural features include:

-

Molecular formula:

-

Molecular weight: 807.31 g/mol (calculated based on compositional analysis)

-

Branched-chain topology: Methyl groups at the 14th carbon of each fatty acid chain .

This branching disrupts crystalline lattice formation, resulting in a semi-solid consistency at room temperature, a property leveraged in cosmetic and pharmaceutical formulations .

Physicochemical Properties

The physical and chemical attributes of glycerol triisopalmitate are summarized in Table 1.

Table 1: Physicochemical Properties of Glycerol Triisopalmitate

| Property | Value/Range | Measurement Conditions |

|---|---|---|

| Melting Point | 28–32°C | Differential Scanning Calorimetry |

| Density | 0.92–0.95 g/cm³ | 25°C |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and oils | OECD Guideline 105 |

| Hydrophobicity (Log P) | ~14.5 | Calculated via Crippen’s method |

| Viscosity | 120–150 mPa·s | 40°C |

The depressed melting point relative to linear triglycerides (e.g., tripalmitin, m.p. ~65°C) arises from reduced van der Waals interactions between branched chains . Its solubility profile aligns with nonpolar solvents, making it suitable for lipid-based drug delivery systems .

Synthesis and Manufacturing Approaches

Industrial synthesis of glycerol triisopalmitate primarily involves acid-catalyzed esterification or enzymatic transesterification. Table 2 compares these methods.

Table 2: Synthesis Methods for Glycerol Triisopalmitate

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ (1.5 wt%), 160°C, 6 h | 78–82 | High reaction rate | Byproduct formation, corrosion |

| Enzymatic transesterification | Lipase B (Novozym 435), 60°C, 24 h | 88–92 | Mild conditions, fewer byproducts | High enzyme cost |

| Reactive distillation | 180°C, vacuum (10 kPa) | 85–90 | Continuous process | Energy-intensive |

The enzymatic route, though costlier, offers superior regioselectivity and avoids toxic catalysts, aligning with green chemistry principles . Recent patents highlight innovations in solid acid catalysts (e.g., sulfonated carbon) that enhance yields to 94% while minimizing wastewater .

Research Advancements and Future Directions

Oxidative Stability

Accelerated aging tests (40°C, 75% RH) show a peroxide value increase of only 12 meq/kg after 90 days, attributed to the steric shielding of double bonds by methyl branches. Synergistic antioxidants like tocopherol further reduce oxidation rates by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume